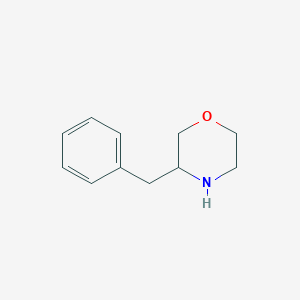

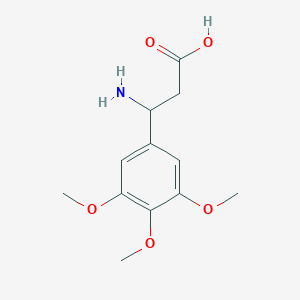

3-氨基-3-(3,4,5-三甲氧基苯基)丙酸

描述

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a compound that can be categorized under the class of β-amino acids, which are structurally related to the more common α-amino acids that make up proteins. While the provided papers do not directly discuss 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.

Synthesis Analysis

The synthesis of related β-amino acid compounds involves various strategies. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs was achieved by incorporating a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain, which was then evaluated for binding affinity and antagonist activity for EP receptors . Another method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids with high yields involved the reduction of hydroxyimino precursors using zinc dust and formic acid . Additionally, the first asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was accomplished using a chiral glycine titanium enolate with trimethyl orthoformate .

Molecular Structure Analysis

The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon, which distinguishes them from α-amino acids. The vibrational and electronic structure of a related compound, 3-amino-3-(4-fluorophenyl)propionic acid, was studied using DFT and spectroscopic methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic forms . This analysis can provide insights into the molecular structure of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, as substituents on the phenyl ring can influence the electronic and vibrational properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of β-amino acids is influenced by the presence of both amino and carboxylic acid functional groups. These compounds can participate in various chemical reactions, such as amide bond formation, which is a key step in peptide synthesis. The papers provided do not directly discuss the chemical reactions of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, but they do mention the synthesis of related compounds and their potential as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids like 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid are influenced by their molecular structure. For example, the presence of fluorine in 3-amino-3-(4-fluorophenyl)propionic acid affects its vibrational modes and hydrogen bonding capacity . Similarly, the trimethoxy groups in 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid would likely affect its solubility, acidity, and potential for intermolecular interactions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

科学研究应用

多药耐药的抑制

马泰利等人(2011年)的研究探讨了3-氨基-3-(3,4,5-三甲氧基苯基)丙酸衍生物在抑制P-糖蛋白介导的多药耐药(MDR)中的作用。研究表明,虽然一些衍生物显示出药效和功效下降,但其他保持了高药效,突显了该化合物在应对癌症治疗中的MDR挑战中的潜力(Martelli et al., 2011)。

在免疫层析检测中的应用

陈等人(2017年)利用3-氨基-3-(3,4,5-三甲氧基苯基)丙酸衍生物开发了基于单克隆抗体的金免疫层析检测法。该检测法有效地用于检测牛奶和蜂蜜样品中的磺胺甲嘧啶残留,展示了该化合物在食品安全和质量检测中的实用性(Chen et al., 2017)。

在癌症研究中的细胞毒性

金等人(2002年)合成了3-氨基-3-(3,4,5-三甲氧基苯基)丙酸衍生物,并评估了它们在各种癌细胞系中的细胞毒性。一些衍生物表现出强效的细胞毒活性,暗示了它们在癌症治疗中的潜在用途(Kim et al., 2002)。

合成新的酰胺生物碱

单等人(2012年)报道了使用3-氨基-3-(3,4,5-三甲氧基苯基)丙酸合成新的酰胺生物碱。这项研究对有机化学和药理学领域做出了贡献,突显了该化合物在合成具有生物活性物质方面的多功能性(Shan et al., 2012)。

在胆碱酯酶抑制中的潜力

科斯等人(2021年)探讨了3,4,5-三甲氧基肉桂酸酯,包括3-氨基-3-(3,4,5-三甲氧基苯基)丙酸衍生物的胆碱酯酶抑制活性。他们的研究发现对乙酰胆碱酯酶和丁酰胆碱酯酶有显著的抑制作用,表明在像阿尔茨海默病这样的神经退行性疾病中具有潜在的治疗应用(Kos et al., 2021)。

安全和危害

“3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

作用机制

Target of Action

It is known to be a constituent of piper longum (long pepper) and piper retrofractum (javanese long pepper) . These plants have been used in traditional medicine, suggesting that the compound may interact with biological targets to exert therapeutic effects.

Mode of Action

Given its presence in medicinal plants, it is likely that it interacts with biological targets in a way that contributes to the plants’ therapeutic effects

Biochemical Pathways

As a constituent of medicinal plants, it may be involved in a variety of biochemical reactions contributing to the plants’ therapeutic properties . More research is required to identify the specific pathways this compound affects.

Result of Action

Given its presence in medicinal plants, it is likely that it exerts effects at the molecular and cellular levels that contribute to the plants’ therapeutic properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . More research is needed to understand how these and other environmental factors influence the action of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid.

属性

IUPAC Name |

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIWUEOAUPOOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391359 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34841-00-4 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)